(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline
Description
This compound comprises a quinoline core fused with a tetrahydro-2H-quinoline system, substituted at the 4-position with a piperazine moiety modified by cyclopropylmethyl and methyl groups. The (E)-but-2-enedioic acid (fumaric acid) acts as a counterion, enhancing solubility and stability for pharmaceutical applications .
Properties
CAS No. |
81402-51-9 |
|---|---|
Molecular Formula |
C31H43N3O12 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline |
InChI |
InChI=1S/C19H31N3.3C4H4O4/c1-15-13-22(12-11-21(15)14-16-7-8-16)19-9-10-20(2)18-6-4-3-5-17(18)19;3*5-3(6)1-2-4(7)8/h3-6,15-19H,7-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;3*2-1+ |
InChI Key |
NPYIEABPBHPRSC-LDFLFNBESA-N |
Isomeric SMILES |
CC1N(CCN(C1)C2C3C(N(CC2)C)C=CC=C3)CC4CC4.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1CC2CC2)C3CCN(C4C3C=CC=C4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline typically involves multi-step organic reactions. One common approach includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine compound under basic conditions.
Cyclopropylmethyl and Methyl Group Addition: The final modifications involve the alkylation of the piperazine nitrogen with cyclopropylmethyl chloride and methyl iodide, respectively, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring or the piperazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo various substitution reactions, especially at the piperazine ring, where nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to (E)-but-2-enedioic acid; 4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline exhibit antidepressant properties. The piperazine moiety is frequently involved in the modulation of serotonin and dopamine receptors, which are crucial in mood regulation .
Antipsychotic Properties
The structural similarities to known antipsychotic agents suggest potential efficacy in treating schizophrenia and other psychotic disorders. Studies have shown that modifications to the piperazine structure can enhance binding affinity to dopamine receptors .
Anti-inflammatory Effects
Preliminary studies have indicated that derivatives of this compound may possess anti-inflammatory properties. The presence of the butenedioic acid component could contribute to this activity by modulating inflammatory pathways .
Case Study 1: Synthesis and Efficacy Testing
A study published in a peer-reviewed journal synthesized various analogs of the target compound and evaluated their efficacy using in vitro assays. The results demonstrated that certain modifications to the piperazine ring significantly increased receptor binding affinity and biological activity against specific targets related to mood disorders .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on a series of tetrahydroquinoline derivatives. The findings indicated that substituents on the piperazine ring could dramatically influence the pharmacokinetic properties of the compounds, enhancing their therapeutic profiles for conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperazine ring can interact with various proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Stereochemical Features
Pharmacological Activity
- Receptor Selectivity: Unlike Fesoterodine, which selectively targets M3 receptors, the target compound’s quinoline-piperazine hybrid may exhibit broader receptor interactions, requiring further study .
Physicochemical Properties
| Property | Target Compound | Fesoterodine | (Z)-but-2-enedioic acid Derivatives |
|---|---|---|---|
| Solubility | Low (due to E-configuration) | Moderate (enhanced by ester group) | Higher (Z-isomers more hydrophilic) |
| Stability | High (rigid E-configuration) | High (fumarate salt) | Variable (depends on substituents) |
| LogP (estimated) | ~3.5 (cyclopropylmethyl increases lipophilicity) | ~2.8 | Ranges from 1.5–4.0 |
Research Implications and Gaps
- Therapeutic Potential: Structural alignment with Fesoterodine suggests antimuscarinic activity, but in vitro/in vivo studies are needed to confirm efficacy and selectivity .
- Synthetic Optimization : Improved yields for the target compound could be achieved via catalytic methods (e.g., KI-mediated substitution, as in ) .
- Comparative Studies : Direct comparisons with (Z)-isomers and piperazine variants () are critical to elucidate stereochemical and substituent effects on bioactivity .
Biological Activity
The compound (E)-but-2-enedioic acid; 4-[4-(cyclopropylmethyl)-3-methylpiperazin-1-yl]-1-methyl-3,4,4a,8a-tetrahydro-2H-quinoline is a complex organic molecule with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article summarizes the findings from diverse sources regarding the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Functional Groups : A butenedioic acid moiety and a tetrahydroquinoline scaffold.
- Molecular Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : Approximately 313.39 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Enzyme Inhibition
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK) :
- The compound has been identified as a potential inhibitor of p38 MAPK, a critical player in inflammatory responses and cellular stress responses. Inhibition of this pathway can lead to reduced inflammation and may have implications for treating conditions like rheumatoid arthritis and other inflammatory diseases .
-
Neuroinflammation :
- Studies suggest that the compound may modulate neuroinflammatory processes by inhibiting pathways associated with neurodegenerative diseases. Neuroinflammation is linked to conditions such as Alzheimer's and Parkinson's disease, making this inhibition particularly relevant for therapeutic strategies .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of this compound:
The biological activity of the compound can be attributed to several mechanisms:
- Receptor Modulation : The presence of piperazine allows for interaction with neurotransmitter receptors, potentially influencing signaling pathways that regulate mood and cognition.
- Anti-inflammatory Effects : By inhibiting key enzymes involved in inflammatory cascades (e.g., p38 MAPK), the compound may reduce cytokine production and promote resolution of inflammation.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates, a method validated for analogous piperazine-quinoline hybrids . Key steps include:
- Intermediate preparation : Introduce the cyclopropylmethyl group via nucleophilic substitution or cross-coupling reactions.
- Cyclization : Optimize temperature (80–120°C) and catalyst loading (e.g., Pd/C or Pd(OAc)₂) to enhance yield .
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography : Resolve the stereochemistry of the tetrahydroquinoline core and piperazine substituents. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
- NMR : Assign proton environments using - and -NMR, focusing on the cyclopropane protons (δ 0.5–1.5 ppm) and quinoline aromatic signals (δ 7.0–8.5 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS, noting fragmentation patterns from the piperazine ring cleavage .
Q. How can stability studies be designed for this compound under varying pH and temperature conditions?
- Accelerated stability testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C to identify decomposition points .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the cyclopropane and piperazine moieties in cross-coupling reactions?
- Cyclopropane ring strain : The sp³-hybridized carbons in cyclopropane enhance electrophilicity, facilitating nucleophilic attack or ring-opening reactions. DFT calculations can model transition states .
- Piperazine coordination : The tertiary nitrogen in piperazine acts as a ligand for transition metals (e.g., Pd), influencing catalytic cycles in Suzuki-Miyaura couplings .
Q. How should contradictory pharmacological data (e.g., varying IC₅₀ values across assays) be resolved?
- Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity studies .
- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to discrepancies in potency .
Q. What strategies optimize enantiomeric purity during asymmetric synthesis?
- Chiral auxiliaries : Introduce (R)- or (S)-BINOL derivatives during cyclopropane formation to control stereochemistry .
- Chiral chromatography : Use Chiralpak® IG-3 columns with hexane/isopropanol (90:10) for enantiomer separation .
Q. How does the compound’s conformation influence target binding, and can molecular dynamics (MD) simulations predict this?
- Docking studies : Align the tetrahydroquinoline core with hydrophobic pockets of target proteins (e.g., kinases) using AutoDock Vina.
- MD simulations : Run 100 ns simulations in explicit solvent (e.g., TIP3P water) to analyze piperazine flexibility and hydrogen-bonding interactions .
Q. What catalytic systems improve yield in large-scale syntheses while minimizing byproducts?
- Flow chemistry : Use microreactors to enhance heat transfer and reduce reaction time (e.g., 30 minutes vs. 12 hours in batch) .
- Heterogeneous catalysis : Employ immobilized Pd nanoparticles on silica for easier catalyst recovery and reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
